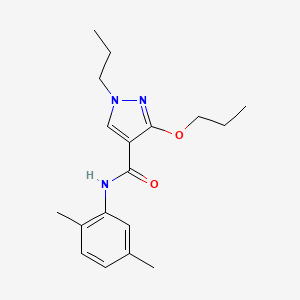

N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

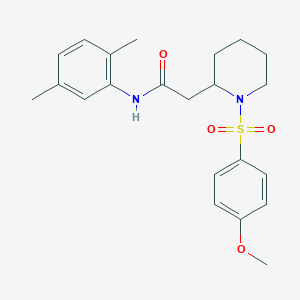

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Additionally, it has a carboxamide group attached to the pyrazole ring, and propoxy and propyl groups attached to the third carbon of the pyrazole ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring is aromatic and relatively stable, but can undergo reactions at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .Scientific Research Applications

Synthesis and Biological Activity

- Pyrazole derivatives, including those related to N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, have been synthesized and tested for various biological activities. For instance, a study by Deady et al. (2003) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxicity against various cancer cell lines, with some compounds exhibiting IC(50) values less than 10 nM (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Anticancer Activity

- Ahsan (2012) reported the synthesis of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues, characterized by IR, NMR, and elemental analysis. These compounds were screened for anticancer activity against various cancer cell lines, with one compound showing significant activity on leukemia K-562 and SR cell lines (Ahsan, 2012).

Antidepressant and Anticonvulsant Activities

- Abdel‐Aziz, Abuo-Rahma, & Hassan (2009) studied the synthesis of novel pyrazole derivatives and evaluated their antidepressant and anticonvulsant activities. Some compounds showed marked antidepressant activity compared to imipramine, and others exhibited remarkable protective effect against clonic seizures (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Molecular Interaction and Receptor Affinity Studies

- Shim et al. (2002) explored the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the conformational analysis and pharmacophore models for CB1 receptor ligands. This research helps understand the steric and electronic requirements for binding to the CB1 receptor, which is crucial for designing receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Antimicrobial and Antitumor Activities

- Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives were investigated by Sharshira & Hamada (2011), highlighting the potential of these compounds as antimicrobial agents (Sharshira & Hamada, 2011). Additionally, Xin (2012) synthesized a pyrazolo pyrimidine derivative and assessed its antitumor activities, further emphasizing the potential of pyrazole derivatives in cancer treatment (Xin, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives are used as enzyme inhibitors in pharmaceutical applications.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2,5-dimethylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-5-9-21-12-15(18(20-21)23-10-6-2)17(22)19-16-11-13(3)7-8-14(16)4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBLZEUXUJVNMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=C(C=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4,6-diol](/img/structure/B2442023.png)

![ethyl 5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2442030.png)

![(3-Methoxy-2-methylindazol-6-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2442036.png)

![(2-bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2442041.png)

![1-allyl-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2442042.png)